molecular formula C22H27ClN2O3 B1675094 Lorajmine CAS No. 47562-08-3

Lorajmine

Cat. No.: B1675094
CAS No.: 47562-08-3
M. Wt: 402.9 g/mol
InChI Key: LAHDERDHXJFFJU-HDUIZADNSA-N
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Chemical Reactions Analysis

Lorajmine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where the chloroacetate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lorajmine has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study sodium channel blockers and their interactions with other molecules.

    Biology: It is used in research to understand the role of sodium channels in cellular physiology and pathology.

    Medicine: this compound’s antiarrhythmic properties make it a valuable compound in cardiovascular research, particularly in the study of arrhythmias and their treatment.

    Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.

Comparison with Similar Compounds

Lorajmine is unique among sodium channel blockers due to its specific chemical structure and pharmacological properties. Similar compounds include:

This compound’s uniqueness lies in its specific modification of ajmaline, which enhances its antiarrhythmic efficacy and stability .

Properties

CAS No.

47562-08-3

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

[(1R,9R,10S,12S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate

InChI

InChI=1S/C22H27ClN2O3/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3/t11-,12+,15-,16-,18?,19-,20?,21+,22+/m0/s1

InChI Key

LAHDERDHXJFFJU-HDUIZADNSA-N

Isomeric SMILES

CC[C@H]1[C@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C

SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lorajmine;  Lorajmina

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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